5-Isocyanatoisoquinoline
Description
5-Isocyanatoisoquinoline is a heterocyclic compound featuring an isocyanato (-NCO) functional group at the 5-position of the isoquinoline scaffold. The isocyanato group is highly reactive, enabling participation in nucleophilic addition reactions, such as the formation of ureas or carbamates, which are critical in medicinal chemistry and polymer synthesis .
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-isocyanatoisoquinoline |
InChI |
InChI=1S/C10H6N2O/c13-7-12-10-3-1-2-8-6-11-5-4-9(8)10/h1-6H |
InChI Key |
JTBAQPOKEMZAEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 5-Isocyanatoisoquinoline include halogenated, amino-, nitro-, and sulfonic acid-substituted derivatives. The substituent type significantly influences physical properties, reactivity, and applications:
*Calculated molecular weight.
Key Observations:
- Reactivity: The isocyanato group (-NCO) is more electrophilic than halogens (-Br, -Cl) or amino groups (-NH₂), making it prone to nucleophilic attacks (e.g., by amines or alcohols) . In contrast, halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) , while amino groups act as directing groups in metal-catalyzed reactions .
- Thermal Stability: Sulfonic acid derivatives (e.g., Isoquinoline-5-sulfonic acid) exhibit high thermal stability (melting point >300°C), whereas halogenated and amino derivatives decompose at lower temperatures .
- Applications: Nitro-substituted isoquinolines are precursors for explosives or dyes , while isocyanato derivatives are used in polymer crosslinking .
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